3-benzenesulfonamido-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Overview
Description
3-benzenesulfonamido-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzenesulfonamide group, a nitrothiophene moiety, and a thiazole ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzenesulfonamido-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the intramolecular cyclization rearrangement reaction of a chloroacetamide derivative treated with ammonium . This process forms the thiazole ring, which is then further functionalized to introduce the nitrothiophene and benzenesulfonamide groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-benzenesulfonamido-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Cyclization: The thiazole ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution could introduce various functional groups onto the sulfonamide moiety.
Scientific Research Applications
3-benzenesulfonamido-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 3-benzenesulfonamido-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the sulfonamide group and are known for their antimicrobial and anticancer properties.
Thiazole derivatives: Compounds containing the thiazole ring are widely studied for their biological activities.
Nitrothiophene derivatives: These molecules are explored for their potential in medicinal chemistry due to their electron-withdrawing nitro group.
Uniqueness
3-benzenesulfonamido-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of functional groups, which confer a broad spectrum of biological activities. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O5S3/c25-19(22-20-21-17(12-31-20)18-10-15(11-30-18)24(26)27)13-5-4-6-14(9-13)23-32(28,29)16-7-2-1-3-8-16/h1-12,23H,(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOWBAIOHAMACS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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